molecular formula C17H21N3O2 B7647249 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide

3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide

Cat. No. B7647249
M. Wt: 299.37 g/mol
InChI Key: ILVRSNOYCIKDFG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide, also known as EDPB, is a compound that has been extensively studied for its potential use in scientific research. This compound belongs to the class of benzamide derivatives and has been found to exhibit a range of biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide is not fully understood. However, it is known to interact with certain proteins and enzymes in the body, leading to the observed biochemical and physiological effects. This compound has been found to inhibit the activity of certain enzymes involved in cancer cell growth and inflammation. It has also been shown to modulate the activity of certain neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, reduce inflammation, and have neuroprotective effects. This compound has also been found to modulate the activity of certain neurotransmitters in the brain, leading to improved cognitive function in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide in lab experiments is its ability to exhibit a range of biochemical and physiological effects. This makes it a valuable tool for studying various biological processes. However, one limitation of using this compound is its potential toxicity. It is important to use appropriate safety measures when handling this compound.

Future Directions

There are several future directions for the use of 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide in scientific research. One potential direction is the development of this compound derivatives with improved efficacy and reduced toxicity. Another direction is the study of this compound in combination with other compounds for the treatment of various diseases. Furthermore, the potential use of this compound as a diagnostic tool for certain diseases should also be explored. Overall, the potential of this compound in scientific research is vast and warrants further investigation.

Synthesis Methods

The synthesis of 3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide involves the reaction of 3-ethoxy-N,N-dimethyl-4-aminobenzamide with pyridine-3-carboxaldehyde in the presence of a catalyst. The reaction is carried out under mild conditions and yields this compound in good purity. The synthesis of this compound has been reported in several research articles and has been found to be a reliable method for obtaining this compound.

Scientific Research Applications

3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide has been extensively studied for its potential use in scientific research. It has been found to exhibit a range of biochemical and physiological effects, making it a valuable tool for studying various biological processes. This compound has been used in studies related to cancer, inflammation, and neurological disorders. It has been found to inhibit the growth of cancer cells and reduce inflammation in animal models. This compound has also been shown to have neuroprotective effects and improve cognitive function in animal models of Alzheimer's disease.

properties

IUPAC Name

3-ethoxy-N,N-dimethyl-4-(pyridin-3-ylmethylamino)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-22-16-10-14(17(21)20(2)3)7-8-15(16)19-12-13-6-5-9-18-11-13/h5-11,19H,4,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ILVRSNOYCIKDFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C(=O)N(C)C)NCC2=CN=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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